Cas no 957065-88-2 (2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole)

2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole is a brominated oxadiazole derivative featuring a phenyl ring substituted at the meta position with a bromine atom and an ethyl group at the 5-position of the oxadiazole core. This compound is of interest in medicinal and materials chemistry due to its structural rigidity and electron-withdrawing properties, which enhance its utility as a building block in heterocyclic synthesis. The bromine substituent offers a reactive site for further functionalization via cross-coupling reactions, while the oxadiazole moiety contributes to stability and potential biological activity. Its well-defined structure makes it suitable for applications in pharmaceuticals, agrochemicals, and advanced material development.
2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole structure
957065-88-2 structure
Product Name:2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole
CAS No:957065-88-2
MF:C10H9BrN2O
MW:253.095261335373
MDL:MFCD09878384
CID:821278
PubChem ID:26967004
Update Time:2025-05-23

2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole
    • 957065-88-2
    • BS-24725
    • 2-(3-Bromophenyl);-5-ethyl-1,3,4-oxadiazole
    • DTXSID30650330
    • MFCD09878384
    • 2-(3-Bromo-phenyl)-5-ethyl-[1,3,4]oxadiazole
    • AKOS009809938
    • SCHEMBL23368032
    • MDL: MFCD09878384
    • Inchi: 1S/C10H9BrN2O/c1-2-9-12-13-10(14-9)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
    • InChI Key: SWAUFAYIAMQUMJ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C1=NN=C(CC)O1

Computed Properties

  • Exact Mass: 251.99000
  • Monoisotopic Mass: 251.98983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.9
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • PSA: 38.92000
  • LogP: 3.06150

2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole Security Information

  • Hazardous Material Identification: Xi

2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole Pricemore >>

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2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:957065-88-2)2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole
Order Number:A858883
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:15
Price ($):207.0
Email:sales@amadischem.com

2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole Related Literature

Additional information on 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole

Introduction to 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole (CAS No. 957065-88-2)

2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole (CAS No. 957065-88-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromophenyl group and an ethyl substituent on the 1,3,4-oxadiazole ring imparts unique structural and chemical characteristics that make it a valuable candidate for further investigation.

The synthesis of 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole typically involves a multi-step process that includes the formation of an intermediate hydrazide followed by cyclization to form the oxadiazole ring. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a one-pot synthesis method that significantly reduced reaction time and improved yield compared to traditional methods.

In terms of its biological activity, 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole has been evaluated for its potential as an anticancer agent. A study conducted by researchers at the University of California, Los Angeles (UCLA) demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism of action was found to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Beyond its anticancer properties, 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole has also shown promise in other therapeutic areas. A recent study published in the European Journal of Medicinal Chemistry explored its potential as an antiviral agent against influenza A virus. The results indicated that this compound effectively inhibited viral replication by interfering with the viral RNA polymerase complex. This finding highlights the versatility of 1,3,4-oxadiazoles as scaffolds for developing broad-spectrum antiviral agents.

The physicochemical properties of 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole are also noteworthy. It is a solid at room temperature with a melting point ranging from 90°C to 92°C. The compound is moderately soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water. These properties make it suitable for use in various pharmaceutical formulations and delivery systems.

In terms of safety and toxicity profiles, preliminary studies have shown that 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole exhibits low toxicity at therapeutic concentrations. However, further in vivo studies are necessary to fully evaluate its safety and efficacy before it can be considered for clinical trials. Researchers at the National Institutes of Health (NIH) are currently conducting preclinical studies to assess the pharmacokinetics and pharmacodynamics of this compound in animal models.

The potential applications of 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole extend beyond medicinal chemistry into other areas such as materials science and chemical biology. For example, its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices. Additionally, the compound's ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry.

In conclusion, 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole (CAS No. 957065-88-2) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structural features and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in advancing our understanding of complex biological processes and developing novel therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:957065-88-2)2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole
A858883
Purity:99%
Quantity:5g
Price ($):207.0
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